prop-2-enyl 9-ethoxycarbonyloxy-3-oxonon-7-enoate
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Overview
Description
Prop-2-enyl 9-ethoxycarbonyloxy-3-oxonon-7-enoate is a chemical compound with a complex structure that includes both ester and ketone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-enyl 9-ethoxycarbonyloxy-3-oxonon-7-enoate typically involves the esterification of 9-hydroxy-3-oxonon-7-enoic acid with prop-2-en-1-ol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as distillation and chromatography ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Prop-2-enyl 9-ethoxycarbonyloxy-3-oxonon-7-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines can be used under basic conditions.
Major Products Formed
Oxidation: 9-ethoxycarbonyloxy-3-oxonon-7-enoic acid.
Reduction: 9-ethoxycarbonyloxy-3-hydroxynon-7-enoate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Prop-2-enyl 9-ethoxycarbonyloxy-3-oxonon-7-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of prop-2-enyl 9-ethoxycarbonyloxy-3-oxonon-7-enoate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester and ketone groups play a crucial role in its reactivity and binding affinity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with similar reactivity but a less complex structure.
Methyl butyrate: Another ester with a fruity odor, used in flavorings and fragrances.
Ethyl propionate: An ester with similar functional groups but different chain length.
Uniqueness
Prop-2-enyl 9-ethoxycarbonyloxy-3-oxonon-7-enoate is unique due to its combination of ester and ketone functionalities, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.
Properties
CAS No. |
88419-69-6 |
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Molecular Formula |
C15H22O6 |
Molecular Weight |
298.33 g/mol |
IUPAC Name |
prop-2-enyl 9-ethoxycarbonyloxy-3-oxonon-7-enoate |
InChI |
InChI=1S/C15H22O6/c1-3-10-20-14(17)12-13(16)9-7-5-6-8-11-21-15(18)19-4-2/h3,6,8H,1,4-5,7,9-12H2,2H3 |
InChI Key |
IEQFRQLAHZXPOR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)OCC=CCCCC(=O)CC(=O)OCC=C |
Origin of Product |
United States |
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